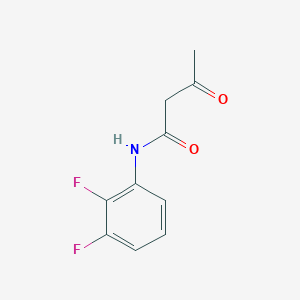

N-(2,3-difluorophenyl)-3-oxobutanamide

Description

Properties

IUPAC Name |

N-(2,3-difluorophenyl)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO2/c1-6(14)5-9(15)13-8-4-2-3-7(11)10(8)12/h2-4H,5H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FROLYEWVSMDHPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=C(C(=CC=C1)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90655306 | |

| Record name | N-(2,3-Difluorophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125702-46-6 | |

| Record name | N-(2,3-Difluorophenyl)-3-oxobutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90655306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Significance of the β Ketoamide Scaffold in Organic Synthesis and Medicinal Chemistry

The β-ketoamide functional group is a cornerstone in the field of organic chemistry, valued for its synthetic versatility and presence in a wide array of biologically active molecules. This structural motif is characterized by a ketone group on the carbon atom beta to the amide nitrogen. This arrangement confers a unique reactivity profile, making it a valuable building block for constructing complex molecular frameworks. researchgate.net

In organic synthesis, the methylene (B1212753) group situated between the two carbonyls is particularly acidic, readily forming enolates that can participate in a variety of carbon-carbon bond-forming reactions. This reactivity allows chemists to elaborate the scaffold into diverse heterocyclic systems, which are prevalent in pharmaceuticals. researchgate.net Furthermore, β-ketoamides are excellent precursors for multicomponent reactions, where several reactants are combined in a single step to generate complex products efficiently and with high atom economy.

From a medicinal chemistry perspective, the β-ketoamide moiety is a "privileged structure," meaning it is a molecular framework that is capable of binding to multiple biological targets. It is found in a range of therapeutic agents, including anti-diabetic and anti-inflammatory compounds. mdpi.com The ability of the amide and ketone groups to act as both hydrogen bond donors and acceptors allows for strong and specific interactions with biological macromolecules like enzymes and receptors.

An Overview of Fluorinated Aryl Amides in Pharmaceutical and Agrochemical Development

The strategic incorporation of fluorine atoms into aryl amides has become a powerful and widely adopted strategy in the development of new pharmaceuticals and agrochemicals. Fluorine, being the most electronegative element, possesses unique properties that can dramatically and often favorably alter the physicochemical and biological profile of a molecule.

In pharmaceutical development, the introduction of fluorine can enhance several key drug-like properties. These include:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by enzymes in the body. This can increase the half-life of a drug, leading to a longer duration of action.

Binding Affinity: Fluorine's electronegativity can alter the electronic distribution within a molecule, potentially leading to more potent interactions with its biological target. For example, the 2,3-difluorophenyl group has been shown to be a potency-enhancing moiety in certain drug candidates. nih.gov

Lipophilicity and Bioavailability: Fluorine substitution can increase the lipophilicity of a compound, which can improve its ability to cross cell membranes and be absorbed into the bloodstream, thereby enhancing oral bioavailability. nih.gov

Similarly, in the agrochemical sector, fluorinated compounds are integral to the design of modern herbicides, insecticides, and fungicides. The inclusion of fluorine can lead to increased efficacy, greater selectivity, and improved environmental profiles compared to non-fluorinated analogues.

The Research Context and Scope of N 2,3 Difluorophenyl 3 Oxobutanamide Investigations

Historical Synthetic Approaches to β-Ketoamides

The synthesis of β-ketoamides has been a subject of interest for over a century, with early methods focusing on the condensation of esters and amines. One of the foundational methods is the Claisen condensation, which involves the reaction of an ester having an α-hydrogen with a second ester molecule to form a β-ketoester. nih.govnih.gov This β-ketoester can then be reacted with an appropriate amine to yield the desired β-ketoamide. Bases such as sodium alkoxides and sodium amide have been traditionally employed to facilitate these condensations. nih.gov Another historical approach involves the use of diketene (B1670635) as a starting material, which can react with amines to form β-ketoamides.

Current Strategies for the Preparation of N-(2,3-difluorophenyl)-3-oxobutanamide

Modern synthetic strategies offer more refined and efficient pathways to N-arylacetoacetamides like N-(2,3-difluorophenyl)-3-oxobutanamide. These methods often provide higher yields and milder reaction conditions compared to historical approaches.

Condensation Reactions Utilizing Acetoacetate (B1235776) Derivatives and Substituted Anilines

A primary and straightforward method for the synthesis of N-(2,3-difluorophenyl)-3-oxobutanamide involves the direct condensation of an acetoacetate derivative, such as ethyl acetoacetate, with 2,3-difluoroaniline (B47769). researchcommons.orgraco.cat This reaction is typically carried out by heating the two reactants, often without a solvent, a process known as fusion. researchcommons.orgraco.cat The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amino group of the aniline (B41778) attacks the ester carbonyl of the acetoacetate, leading to the elimination of ethanol (B145695) and the formation of the amide bond.

For instance, the synthesis of the analogous N-2-pyridyl-3-oxobutanamide is achieved by fusing 2-aminopyridine (B139424) with ethyl acetoacetate at 130°C for two hours. raco.cat A similar approach would be employed for the synthesis of N-(2,3-difluorophenyl)-3-oxobutanamide.

Table 1: Representative Condensation Reactions for N-Aryl-3-Oxobutanamide Synthesis

| N-Aryl-3-Oxobutanamide | Amine Reactant | Acetoacetate Derivative | Reaction Conditions | Yield (%) | Reference |

| N-2-pyridyl-3-oxobutanamide | 2-Aminopyridine | Ethyl acetoacetate | Fusion at 130°C, 2 hrs | Not specified | raco.cat |

| N-(2,4-dimethylphenyl)-3-oxobutanamide | 2,4-Dimethylaniline | Not specified | Aqueous ethanol with sodium acetate | Not specified | |

| N-(2,3-difluorophenyl)-3-oxobutanamide | 2,3-Difluoroaniline | Ethyl acetoacetate | Fusion or reflux in high-boiling solvent | Expected to be high | General Method |

Modified Clemens Method for N-Arylacetoacetamides

The Clemens method provides an alternative route to N-arylacetoacetamides and involves the reaction of an aniline with diketene. This method can be adapted for the synthesis of N-(2,3-difluorophenyl)-3-oxobutanamide by reacting 2,3-difluoroaniline with diketene. The reaction is typically carried out in a suitable solvent, and the high reactivity of diketene allows for the reaction to proceed under relatively mild conditions.

Efficient One-Step Synthesis Pathways for Oxobutanamide Derivatives

Recent advancements have focused on developing efficient, one-pot syntheses of oxobutanamide derivatives. One such method utilizes 2,2,6-trimethyl-4H-1,3-dioxin-4-one as an acetylketene precursor. This compound reacts with amines in the presence of a catalyst, such as sodium acetate, in a refluxing solvent like tetrahydrofuran (B95107) (THF) to produce β-ketoamides in high yields. unirioja.es This approach avoids the formation of side products often encountered in other methods. unirioja.es This methodology could be applied to the synthesis of N-(2,3-difluorophenyl)-3-oxobutanamide by reacting 2,3-difluoroaniline with 2,2,6-trimethyl-4H-1,3-dioxin-4-one.

N-(2,3-difluorophenyl)-3-oxobutanamide as a Synthetic Intermediate for Advanced Chemical Structures

The true synthetic utility of N-(2,3-difluorophenyl)-3-oxobutanamide lies in its role as a versatile building block for the construction of more complex molecules, particularly various heterocyclic ring systems. researchgate.netresearchgate.net The presence of the active methylene (B1212753) group and the carbonyl functionalities allows for a variety of cyclization reactions.

Building Block for Heterocyclic Compound Synthesis (e.g., Dihydropyridines, Pyrimidines, Pyridazines, Pyridopyrimidinethiones)

N-Aryl-3-oxobutanamides are well-established precursors for a range of heterocyclic compounds with potential biological activities. nih.govresearchgate.netresearchgate.netnih.gov By analogy, N-(2,3-difluorophenyl)-3-oxobutanamide can be expected to undergo similar transformations to yield fluorine-substituted heterocycles.

Dihydropyridines: The Hantzsch dihydropyridine (B1217469) synthesis, a classic multicomponent reaction, can be adapted to use N-aryl-3-oxobutanamides. For example, the reaction of N-2-pyridyl-3-oxobutanamide with an arylidenemalononitrile in the presence of a basic catalyst like piperidine (B6355638) yields dihydropyridine derivatives. researchcommons.orgraco.cat A similar reaction with N-(2,3-difluorophenyl)-3-oxobutanamide would lead to the corresponding 4-aryl-1,4-dihydropyridine with a 2,3-difluorophenyl substituent on the amide nitrogen.

Pyrimidines: Pyrano[2,3-d]pyrimidine diones can be synthesized through a three-component reaction of an aldehyde, malononitrile (B47326), and a barbituric acid derivative. nih.gov While not a direct reaction of N-(2,3-difluorophenyl)-3-oxobutanamide itself, this highlights the utility of related structures in forming pyrimidine-fused systems. More directly, pyrido[2,3-d]pyrimidine (B1209978) derivatives can be synthesized from appropriately substituted pyridines, which can be derived from β-ketoamides. nih.gov

Pyridazines: The synthesis of pyridazine (B1198779) derivatives can be achieved from arylhydrazones, which can be formed from β-ketoamides. For instance, coupling of the corresponding diazonium salt with N-2-pyridyl-3-oxobutanamide followed by treatment with malononitrile can yield a pyridazine derivative. researchcommons.org

Pyridopyrimidinethiones: Fused heterocyclic systems such as pyridopyrimidinethiones can also be accessed from N-aryl-3-oxobutanamides. The reaction of N-2-pyridyl-3-oxobutanamide with benzoyl isothiocyanates leads to thiourea (B124793) derivatives, which can then be cyclized in the presence of acid to afford pyridopyrimidine-2-thione derivatives. researchcommons.org

Table 2: Examples of Heterocyclic Synthesis from N-Aryl-3-Oxobutanamide Analogues

| Starting N-Aryl-3-Oxobutanamide | Reagents | Resulting Heterocycle | Reference |

| N-2-pyridyl-3-oxobutanamide | Arylidenemalononitrile, Piperidine | Dihydropyridine derivative | researchcommons.orgraco.cat |

| N-2-pyridyl-3-oxobutanamide | Benzoyl isothiocyanate, then H₂SO₄ | Pyridopyrimidinethione derivative | researchcommons.org |

| N-2-pyridyl-3-oxobutanamide | Aryl diazonium salt, then Malononitrile | Pyridazine derivative | researchcommons.org |

Precursor in the Development of Therapeutically Relevant Molecules (e.g., Dolutegravir Intermediates)

The chemical scaffold of N-aryl-3-oxobutanamide, including N-(2,3-difluorophenyl)-3-oxobutanamide, represents a versatile and highly valuable starting point for the synthesis of a wide array of complex heterocyclic molecules. The inherent reactivity of the β-ketoamide functionality allows for a variety of cyclization and condensation reactions, making these compounds key building blocks in medicinal chemistry for the development of novel therapeutic agents.

The strategic importance of this class of molecules is underscored by its application in creating compounds with significant biological activity. For instance, analogues of N-(2,3-difluorophenyl)-3-oxobutanamide are instrumental in synthesizing potent enzyme inhibitors. A notable example is the development of HIV integrase inhibitors, a critical class of antiretroviral drugs for the treatment of HIV infection. Research has shown that a hydrazone derivative, synthesized from the coupling of a diazonium salt with N-(2-methylphenyl)-3-oxobutanamide, demonstrates activity as an HIV integrase inhibitor. researchgate.net This is particularly relevant as Dolutegravir, a widely used antiretroviral medication, is also an HIV integrase inhibitor. hit2lead.com

The general synthetic utility of N-aryl-3-oxobutanamides extends to the formation of various heterocyclic systems. These reactions often proceed through the reaction of the active methylene group and the ketone or amide carbonyls. Depending on the co-reactants, a diverse range of heterocyclic cores can be constructed.

Table 1: Examples of Heterocyclic Systems Derived from 3-Oxobutanamide Precursors

| Heterocyclic System | Synthetic Approach | Potential Therapeutic Relevance | Reference |

|---|---|---|---|

| Thiophene Derivatives | Reaction with malononitrile and elemental sulfur. | Antimicrobial, Antioxidant | researchgate.net |

| Thiazole Derivatives | Reaction of a thiocarbamoyl intermediate with α-halo carbonyl compounds. | Antimicrobial, Antioxidant | researchgate.net |

| Pyridine Derivatives | Condensation reactions. | Various | researchcommons.org |

| Pyridazine Derivatives | Reaction of an arylhydrazone intermediate with malononitrile. | Various | researchcommons.org |

| HIV Integrase Inhibitors | Coupling of a diazonium salt with an N-aryl-3-oxobutanamide. | Antiviral (HIV) | researchgate.net |

Detailed research findings have elaborated on specific synthetic pathways. For example, the reaction of 3-oxo-N-arylbutanamides with phenyl isothiocyanate in a basic medium yields a thiocarbamoyl intermediate. researchgate.net This intermediate is not typically isolated but is reacted further with reagents like ethyl chloroacetate (B1199739) or chloroacetonitrile (B46850) to produce substituted thiophenes and thiazoles, respectively. researchgate.net

A summary of a relevant reaction is presented below:

Table 2: Synthesis of a Thiophene Derivative from an N-Aryl-3-Oxobutanamide Analogue

| Step | Reactants | Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | 3-Oxo-N-(3-trifluoromethyl)phenyl-butanamide, Phenyl isothiocyanate | DMF, Basic medium | Non-isolable potassium salt intermediate | researchgate.net |

| 2 | Intermediate from Step 1, Ethyl chloroacetate | Dry DMF, Room temperature | Ethyl 5-amino-3-methyl-4-(phenylcarbamothioyl)-1-phenyl-1H-pyrrole-2-carboxylate | researchgate.net |

While the direct synthesis of a commercial therapeutic from N-(2,3-difluorophenyl)-3-oxobutanamide is not prominently documented in publicly available literature, the established reactivity patterns of its analogues strongly support its potential as a precursor for novel, biologically active compounds. The difluoro-substitution on the phenyl ring is a common feature in many modern pharmaceuticals, often introduced to modulate pharmacokinetic and pharmacodynamic properties. Therefore, N-(2,3-difluorophenyl)-3-oxobutanamide remains a compound of significant interest for the discovery and development of new therapeutic molecules.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR)

NMR spectroscopy is a powerful tool for probing the local electronic environment of atomic nuclei such as ¹H, ¹³C, and ¹⁹F, providing detailed information about the molecular framework of N-(2,3-difluorophenyl)-3-oxobutanamide.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The methyl protons (CH₃) of the oxobutanamide moiety would likely appear as a singlet at approximately 2.1-2.3 ppm. The methylene protons (CH₂) adjacent to the two carbonyl groups are anticipated to produce a singlet around 3.5-3.7 ppm. The aromatic protons on the difluorophenyl ring would exhibit complex multiplets in the range of 7.0 to 8.2 ppm due to proton-proton and proton-fluorine couplings. The amide proton (N-H) is expected to be a broad singlet, with a chemical shift that can vary but is typically found at higher frequencies, potentially around 10.4 ppm in a solvent like DMSO-d₆ mdpi.com.

¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon skeleton. The methyl carbon is expected around 25-30 ppm. The methylene carbon signal should appear in the range of 45-50 ppm. The two carbonyl carbons (C=O) are the most deshielded, with the ketone carbonyl typically appearing around 200-205 ppm and the amide carbonyl at a lower chemical shift, approximately 165-170 ppm. rsc.org The aromatic carbons would generate multiple signals between 110 and 155 ppm. The carbons directly bonded to fluorine (C-F) will show large coupling constants, a characteristic feature that aids in their assignment. mdpi.com For instance, the C-F carbons in a similar 2,3-difluorophenyl structure show signals around 145-150 ppm with significant C-F coupling. mdpi.com

¹⁹F NMR: The ¹⁹F NMR spectrum is crucial for confirming the substitution pattern on the aromatic ring. For a 2,3-difluoro-substituted phenyl group, two distinct signals are expected. Based on related structures, these signals would likely appear in the range of -130 to -150 ppm. mdpi.com The precise chemical shifts and coupling constants between the two fluorine atoms provide unambiguous evidence of their relative positions.

Table 1: Predicted NMR Spectroscopic Data for N-(2,3-difluorophenyl)-3-oxobutanamide Data are estimated based on values reported for structurally similar compounds. mdpi.comrsc.org

| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | -CH₃ (acetyl) | 2.1 - 2.3 | Singlet (s) |

| -CH₂- | 3.5 - 3.7 | Singlet (s) | |

| Ar-H | 7.0 - 8.2 | Multiplet (m) | |

| N-H | ~10.4 (in DMSO-d₆) | Broad Singlet (br s) | |

| ¹³C | -CH₃ | 25 - 30 | - |

| -CH₂- | 45 - 50 | - | |

| C=O (amide) | 165 - 170 | - | |

| C=O (ketone) | 200 - 205 | - | |

| Ar-C, Ar-C-F | 110 - 155 | - | |

| ¹⁹F | Ar-F (Position 2) | -130 to -150 | - |

| Ar-F (Position 3) | -130 to -150 | - |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the characteristic functional groups within N-(2,3-difluorophenyl)-3-oxobutanamide by detecting their vibrational frequencies. The spectrum is expected to be dominated by absorptions from the amide and ketone functionalities. A sharp absorption band between 3200 and 3300 cm⁻¹ corresponds to the N-H stretching vibration of the secondary amide. znaturforsch.com The C-H stretching of the aromatic and aliphatic groups would appear around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

The most prominent features are the C=O stretching vibrations. Two distinct C=O bands are expected: one for the amide carbonyl (Amide I band), typically found at 1650-1680 cm⁻¹, and another for the ketone carbonyl at a higher frequency, around 1710-1730 cm⁻¹. The N-H bending vibration (Amide II band) usually appears near 1530-1560 cm⁻¹. rsc.org Furthermore, strong absorptions corresponding to C-F stretching are expected in the fingerprint region, typically between 1100 and 1300 cm⁻¹. mdpi.com

Table 2: Expected Infrared Absorption Bands for N-(2,3-difluorophenyl)-3-oxobutanamide

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide | 3200 - 3300 | Medium-Strong |

| C=O Stretch | Ketone | 1710 - 1730 | Strong |

| C=O Stretch (Amide I) | Amide | 1650 - 1680 | Strong |

| N-H Bend (Amide II) | Amide | 1530 - 1560 | Medium-Strong |

| C-F Stretch | Aryl Fluoride | 1100 - 1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides the molecular weight and structural information based on the mass-to-charge ratio (m/z) of the molecule and its fragments. For N-(2,3-difluorophenyl)-3-oxobutanamide (C₁₀H₉F₂NO₂), the calculated molecular weight is approximately 213.18 g/mol . guidechem.com In electrospray ionization (ESI), the compound would likely be detected as the protonated molecule [M+H]⁺ at m/z 214.19 or the deprotonated molecule [M-H]⁻ at m/z 212.17.

The fragmentation pattern in MS/MS analysis can confirm the structure. Common fragmentation pathways for acetoacetanilide (B1666496) derivatives involve cleavage of the amide bond and fragmentations along the butanone side chain. nih.gov Key predicted fragmentation events include:

α-cleavage adjacent to the ketone, leading to the loss of an acetyl group (CH₃CO•), resulting in a fragment ion.

Cleavage of the C-C bond between the methylene group and the amide carbonyl, potentially forming an acetylketene molecule and a 2,3-difluoroaniline radical cation.

Cleavage of the amide C-N bond, which is a very common pathway, would lead to the formation of a 2,3-difluorophenylaminium ion (m/z 130.05) and an acetoacetyl fragment. A major peak observed in the mass spectra of related compounds is often the aniline or substituted aniline cation. massbank.eu

Table 3: Predicted Mass Spectrometry Fragments for N-(2,3-difluorophenyl)-3-oxobutanamide

| Predicted m/z | Ion Formula | Identity |

|---|---|---|

| 214.19 | [C₁₀H₁₀F₂NO₂]⁺ | Protonated Molecule [M+H]⁺ |

| 130.05 | [C₆H₆F₂N]⁺ | 2,3-difluorophenylaminium ion |

| 129.04 | [C₆H₅F₂N]⁺• | 2,3-difluoroaniline radical cation |

| 85.03 | [C₄H₅O₂]⁺ | Acetoacetyl cation |

| 43.02 | [C₂H₃O]⁺ | Acetyl cation |

X-ray Crystallography Studies of N-(2,3-difluorophenyl)-3-oxobutanamide and Related Structures

While a specific crystal structure for N-(2,3-difluorophenyl)-3-oxobutanamide is not publicly available, analysis of closely related compounds, such as N-(2,3-difluorophenyl)-2-fluorobenzamide, provides significant insight into the likely solid-state conformation and intermolecular interactions. mdpi.com

Solid-State Molecular Conformations and Bond Length Analysis

In related crystal structures, the amide linkage (-C(=O)-N(H)-) typically adopts a planar or near-planar conformation to maximize π-conjugation. The molecule is generally not fully planar, with a notable torsion angle between the plane of the phenyl ring and the plane of the amide group. For N-(2,3-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are nearly coplanar, but a twist is observed around the amide bond. mdpi.com A similar conformation can be expected for N-(2,3-difluorophenyl)-3-oxobutanamide, where the 2,3-difluorophenyl group is twisted relative to the oxobutanamide moiety. The flexible butanone chain allows for various conformations, but it often exists in a keto-enol tautomeric equilibrium, with the keto form typically being more stable in the solid state.

Analysis of bond lengths in similar structures provides expected values: the amide C=O bond is typically around 1.23 Å, the amide C-N bond is about 1.34 Å (shorter than a typical C-N single bond due to resonance), and the aromatic C-F bonds are approximately 1.35 Å. mdpi.com

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystal Packing

The crystal packing of N-(2,3-difluorophenyl)-3-oxobutanamide is expected to be dominated by hydrogen bonding. The amide group provides an excellent hydrogen bond donor (N-H) and acceptor (C=O). In the crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide, molecules are linked into one-dimensional chains along the crystallographic a-axis via N-H···O=C hydrogen bonds between the amide groups of adjacent molecules. mdpi.com This amide-amide interaction is a robust and common supramolecular synthon.

Tautomeric Forms in Crystalline and Solution States

The phenomenon of tautomerism, the dynamic equilibrium between two readily interconvertible constitutional isomers, is a critical aspect of the chemistry of β-ketoamides such as N-(2,3-difluorophenyl)-3-oxobutanamide. libretexts.org This compound can exist in both a keto form and an enol form. The equilibrium between these tautomers is highly sensitive to the compound's physical state (crystalline or in solution) and the nature of its environment. frontiersin.orgresearchgate.net

In the solid, crystalline state, acetoacetanilide derivatives typically exist predominantly as the keto-amide tautomer. wikipedia.org This preference is largely driven by the formation of stable intermolecular hydrogen bonds within the crystal lattice. However, the specific substitution pattern on the phenyl ring can influence the balance of intra- versus intermolecular hydrogen bonding, which in turn affects the conformation.

In solution, the keto-enol equilibrium is dynamic and influenced by several factors, most notably the polarity of the solvent. orientjchem.org Non-polar solvents tend to favor the enol form, which can be stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the amide carbonyl oxygen, creating a stable six-membered pseudo-ring. masterorganicchemistry.com Conversely, polar solvents can disrupt this internal hydrogen bond and may favor the more polar keto tautomer. orientjchem.org While specific experimental data for N-(2,3-difluorophenyl)-3-oxobutanamide is not extensively documented in publicly accessible literature, it is expected to exhibit this characteristic keto-enol tautomerism, with the equilibrium position depending on its state and solvent environment. The presence of two electron-withdrawing fluorine atoms on the phenyl ring can also electronically influence the acidity of the α-protons and the stability of the respective tautomers.

Theoretical Investigations of Molecular Structure

Theoretical and computational chemistry provide powerful tools for investigating the molecular structure and properties of compounds like N-(2,3-difluorophenyl)-3-oxobutanamide at an atomic level. These methods allow for the prediction of geometries, electronic characteristics, and spectroscopic behavior, offering insights that complement experimental data.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.gov By applying a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), the geometry of N-(2,3-difluorophenyl)-3-oxobutanamide can be optimized to find its most stable, lowest-energy conformation.

This geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. For instance, calculations would reveal the planarity of the amide group and the orientation of the difluorophenyl ring relative to the rest of the molecule.

Furthermore, DFT calculations elucidate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined, and the difference between them (the HOMO-LUMO gap) provides an indication of the molecule's chemical reactivity and kinetic stability. A Molecular Electrostatic Potential (MEP) map can also be generated, which illustrates the charge distribution across the molecule and identifies regions susceptible to electrophilic or nucleophilic attack.

Table 1: Hypothetical Optimized Geometrical Parameters for N-(2,3-difluorophenyl)-3-oxobutanamide (Keto Tautomer) based on DFT Calculations.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length | C=O (keto) | 1.21 Å |

| C=O (amide) | 1.23 Å | |

| C-N (amide) | 1.36 Å | |

| N-H | 1.01 Å | |

| C-F (ortho) | 1.35 Å | |

| C-F (meta) | 1.34 Å | |

| Bond Angle | O=C-C (keto) | 120.5° |

| C-N-C (amide) | 125.0° | |

| H-N-C | 118.0° | |

| Dihedral Angle | C(keto)-C(alpha)-C(amide)-N | 178.5° |

Computational Spectroscopic Predictions and Vibrational Analysis

Computational methods are invaluable for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules. Following geometry optimization using DFT, a frequency calculation can be performed to predict the vibrational modes of N-(2,3-difluorophenyl)-3-oxobutanamide.

This analysis yields a set of vibrational frequencies, each corresponding to a specific molecular motion, such as the stretching, bending, or twisting of bonds. The Potential Energy Distribution (PED) is often calculated to provide a quantitative assignment of each vibrational mode to the contributions of individual internal coordinates. nih.gov This allows for a detailed understanding of the spectral features.

For N-(2,3-difluorophenyl)-3-oxobutanamide, key predicted vibrations would include the characteristic stretching frequencies of the two carbonyl (C=O) groups, the N-H bending and stretching modes, C-N stretching, and the vibrations associated with the difluorinated benzene (B151609) ring, including the C-F stretching modes. Comparing these computationally predicted spectra with experimental data is a standard method for confirming molecular structure. nih.gov

Table 2: Predicted Principal Vibrational Frequencies for N-(2,3-difluorophenyl)-3-oxobutanamide based on DFT Calculations.

| Wavenumber (cm⁻¹) | Intensity | Assignment (Potential Energy Distribution) |

| 3450 | Medium | ν(N-H) stretch |

| 1725 | Strong | ν(C=O) keto stretch |

| 1680 | Strong | ν(C=O) amide I band |

| 1540 | Medium | δ(N-H) bend, amide II band |

| 1445 | Strong | Aromatic ν(C=C) stretch |

| 1280 | Strong | ν(C-F) stretch |

| 1150 | Medium | ν(C-N) stretch |

ν = stretching, δ = bending

Computational Chemistry and Molecular Modeling of N 2,3 Difluorophenyl 3 Oxobutanamide

Ligand-Based Drug Design Approaches for Oxobutanamide Derivatives

In the absence of a known three-dimensional structure of a biological target, ligand-based drug design (LBDD) methodologies become paramount. jubilantbiosys.comnih.gov These approaches leverage the information from a set of molecules known to be active against a specific target to develop a pharmacophore model. This model represents the key chemical features and their spatial arrangement required for biological activity. jubilantbiosys.comnih.gov

For oxobutanamide derivatives, LBDD can be employed by analyzing a series of structurally related compounds with varying biological activities. By comparing their structural features, it's possible to identify the moieties that are crucial for the desired pharmacological effect. nih.gov Computational tools can then be used to design new analogs that incorporate these key features, aiming to enhance potency and other important drug-like properties. jubilantbiosys.com Techniques like 3D quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling are central to LBDD, providing predictive models that guide the optimization of lead compounds. nih.gov

Structure-Based Drug Design Methodologies for N-(2,3-difluorophenyl)-3-oxobutanamide Analogues

When the three-dimensional structure of a biological target is available, structure-based drug design (SBDD) offers a powerful and direct approach to drug discovery. purdue.edu SBDD utilizes the detailed atomic information of the target's binding site to design ligands with high affinity and specificity. purdue.eduharvard.edu This methodology has revolutionized the process of developing novel therapeutic agents. purdue.edu

For N-(2,3-difluorophenyl)-3-oxobutanamide analogues, SBDD would involve using the crystal structure of a target enzyme to guide the design of new derivatives. By visualizing how the parent compound or its analogues fit into the active site, medicinal chemists can make informed modifications to the chemical structure to improve interactions with key amino acid residues. This iterative process of design, synthesis, and testing, informed by structural insights, can lead to the development of highly potent and selective inhibitors. purdue.edu

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov It is a cornerstone of SBDD, providing valuable information on binding affinity and interaction patterns. nih.govnih.gov

Molecular docking simulations can be used to predict the binding energy and the specific interactions between N-(2,3-difluorophenyl)-3-oxobutanamide and various receptors and enzymes. These simulations can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-target complex. For instance, studies on similar compound classes have shown how specific substitutions can lead to better interactions within the hydrophobic pockets of an enzyme's active site, thereby increasing potency. nih.gov The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides a quantitative measure to rank different analogues and prioritize them for synthesis and biological testing. nih.gov

Molecular docking is instrumental in identifying potential biological targets for a given compound. By screening a compound against a panel of different enzymes, it is possible to predict which ones are most likely to be inhibited.

InhA in Mycobacterium tuberculosis : The enoyl-acyl carrier protein reductase (InhA) is a well-validated target for tuberculosis drugs. nih.govnih.govdrugbank.commdpi.com Direct inhibitors of InhA are sought after, especially for treating isoniazid-resistant strains. nih.govnih.gov Docking studies could reveal if N-(2,3-difluorophenyl)-3-oxobutanamide or its analogues can bind to the InhA active site, potentially interacting with the NADH cofactor and key residues like Y158. nih.gov The hydrophobic pocket of InhA is a critical area for ligand binding, and the potency of inhibitors often correlates with how well they occupy this space. nih.gov

QR2 (Quinone Reductase 2) : QR2 is an enzyme with a versatile role and is a target for various drugs. nih.govnih.gov It is also identified as the melatonin (B1676174) binding site MT3. nih.gov Docking studies could explore the potential of N-(2,3-difluorophenyl)-3-oxobutanamide to bind to QR2, which could have implications for its pharmacological profile.

HIV-1 Integrase : HIV-1 integrase is a crucial enzyme for viral replication, making it an attractive target for antiretroviral therapy. nih.govnih.gov It catalyzes two key reactions: 3'-end processing and strand transfer. nih.gov Some hydrazone derivatives of N-phenyl-3-oxobutanamides have been identified as HIV integrase inhibitors. researchgate.net Molecular docking could be used to investigate whether N-(2,3-difluorophenyl)-3-oxobutanamide can bind to the active site of HIV-1 integrase, potentially interfering with its catalytic functions. nih.govnih.gov

Cholinesterases : Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important targets in the treatment of Alzheimer's disease. nih.gov Inhibition of these enzymes can improve cognitive symptoms. nih.gov Certain oxadiazoles (B1248032) have been shown to be irreversible inhibitors of cholinesterases. nih.gov Docking simulations could assess the potential of N-(2,3-difluorophenyl)-3-oxobutanamide to act as a cholinesterase inhibitor.

CYP51 : Cytochrome P450 14α-demethylase (CYP51) is the target for azole antifungal drugs. nih.govnih.gov These drugs work by binding to the heme iron in the active site of the enzyme. nih.gov While structurally distinct from azoles, docking studies could determine if N-(2,3-difluorophenyl)-3-oxobutanamide has any affinity for the CYP51 active site, which could indicate potential antifungal activity or off-target effects.

Table 1: Putative Enzyme Targets for N-(2,3-difluorophenyl)-3-oxobutanamide and Related Derivatives

| Enzyme Target | Disease/Function Relevance | Potential Interaction |

|---|---|---|

| InhA | Tuberculosis nih.govnih.govdrugbank.commdpi.com | Inhibition of mycolic acid synthesis nih.govmdpi.com |

| QR2 | Melatonin binding, potential antioxidant role nih.gov | Modulation of enzyme activity nih.govnih.gov |

| HIV-1 Integrase | HIV/AIDS nih.govnih.gov | Inhibition of viral DNA integration nih.govnih.gov |

| Cholinesterases | Alzheimer's Disease nih.gov | Inhibition of acetylcholine (B1216132) breakdown nih.gov |

| CYP51 | Fungal Infections nih.govnih.gov | Inhibition of ergosterol (B1671047) synthesis nih.gov |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-target interactions over time. nih.govnih.gov While molecular docking provides a static snapshot of the binding pose, MD simulations can reveal the stability of the complex and the conformational changes that occur upon ligand binding. nih.govnih.gov

For N-(2,3-difluorophenyl)-3-oxobutanamide, an MD simulation of its complex with a putative target enzyme would involve placing the docked structure in a simulated physiological environment (water, ions) and observing its behavior over nanoseconds. nih.govnih.gov This can confirm whether the initial docked pose is stable or if the ligand reorients within the binding site. Such simulations are crucial for validating docking results and gaining more accurate insights into the binding mechanism. nih.gov

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogues

Pharmacophore modeling is a powerful tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic groups) necessary for biological activity. dovepress.comnih.gov This model can then be used as a query for virtual screening of large compound libraries to identify new molecules with the potential to be active. dovepress.comnih.govnih.gov

Starting with the structure of N-(2,3-difluorophenyl)-3-oxobutanamide and its known active analogues, a pharmacophore model can be generated. dovepress.com This model would encapsulate the key features responsible for its interaction with a specific target. This pharmacophore can then be used to search databases of chemical compounds to find novel scaffolds that match the model's features. nih.govfrontiersin.orgmdpi.com The identified hits can then be further evaluated using molecular docking and other computational methods before being selected for synthesis and biological testing. This approach accelerates the discovery of new lead compounds with potentially improved properties. dovepress.comnih.gov

In Vitro Biological Activity and Pharmacological Profiling of N 2,3 Difluorophenyl 3 Oxobutanamide Derivatives

Antimicrobial Activity Investigations (Excluding in vivo data)

The antimicrobial potential of N-(2,3-difluorophenyl)-3-oxobutanamide derivatives has been assessed against a range of clinically significant pathogens. These studies provide foundational knowledge on their spectrum of activity and potency.

Antibacterial Efficacy Against Drug-Resistant Pathogens

The rise of multidrug-resistant bacteria necessitates the discovery of new antibacterial agents. Research into 2-benzylidene-3-oxobutanamide derivatives has shown promising results against challenging drug-resistant pathogens.

A series of 2-benzylidene-3-oxobutanamide derivatives were synthesized and evaluated for their in vitro antibacterial properties against methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Acinetobacter baumannii (MDR-AB). rsc.orgnih.gov Seven of these compounds demonstrated significant antibacterial activity. rsc.org Notably, the compound (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide exhibited potent activity, inhibiting the growth of Sa-MRSA by 99.4% at a concentration of 2 μg/mL and Ab-MDR by 98.2% at 16 μg/mL. nih.gov This particular derivative was identified as a promising candidate for further development due to its activity against both Gram-positive and Gram-negative resistant bacteria. nih.gov Time-kill assays revealed that this compound exerted a bacteriostatic effect against Sa-MRSA and a bactericidal effect against Ab-MDR. nih.gov

| Compound Derivative | Pathogen | MIC (μg/mL) | Reference |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Staphylococcus aureus-MRSA (Sa-MRSA) | 2 | nih.gov |

| (Z)-2-(3-nitrobenzylidene)-3-oxobutanamide | Acinetobacter baumannii-MDR (Ab-MDR) | 16 | nih.gov |

Antifungal Efficacy Against Various Fungal Pathogens (in vitro)

The antifungal properties of N-substituted carbazole (B46965) derivatives, which share some structural similarities with the target compound class, have been investigated. A study involving 1-carbazole-9-yl-2-(substituted phenyl)-1,4-dihydroimidazo- researchgate.netresearchgate.net-indole-1-yl-amino-ethanones demonstrated significant antifungal activity against Candida albicans and Aspergillus niger. nih.gov Specifically, compounds within this series showed notable zones of inhibition at a concentration of 50 µg/mL. nih.gov Another related series of pyrimidine (B1678525) and pyrazole (B372694) carbazole derivatives exhibited promising antifungal activity against C. albicans and A. fumigatus, with Minimum Inhibitory Concentration (MIC) values ranging from 8.7 to 10.8 µg/mL. nih.gov

In a separate study, a series of new 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide derivatives were synthesized and tested for their in vitro antifungal activity against several plant pathogenic fungi. nih.gov Compound 3e from this series showed significant antifungal activity against Alternaria solani, Botrytis cinerea, and Sclerotinia sclerotiorum, with performance superior to the positive control, boscalid. nih.gov

| Compound Class/Derivative | Fungal Pathogen | Activity/MIC | Reference |

| 1-carbazole-9-yl-2-(substituted phenyl)-1,4-dihydroimidazo- researchgate.netresearchgate.net-indole-1-yl-amino-ethanones | Candida albicans, Aspergillus niger | Significant inhibition at 50 µg/mL | nih.gov |

| Pyrimidine and Pyrazole Carbazole Derivatives | Candida albicans, Aspergillus fumigatus | 8.7 - 10.8 µg/mL | nih.gov |

| 4-(1,2,4-oxadiazol-3-yl)-N-(4-phenoxyphenyl)benzamide (Compound 3e) | Alternaria solani, Botrytis cinerea, Sclerotinia sclerotiorum | Superior to boscalid | nih.gov |

Antitubercular Activity Against Mycobacterium tuberculosis (e.g., H37Rv Strain)

Derivatives of related chemical scaffolds have been evaluated for their potential to combat Mycobacterium tuberculosis. A novel series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide compounds were designed and synthesized, with their in vitro antitubercular activities assessed. nih.govnih.gov All the synthesized derivatives displayed moderate to potent activity against M. tuberculosis H37Rv, with MIC values ranging from 4 to 64 μg/mL. nih.govnih.gov The most potent derivative, 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (compound 3m), exhibited an MIC value of 4 μg/mL against both the H37Rv strain and a rifampin-resistant clinical isolate. nih.gov

Additionally, a library of 1,2,3-triazole derivatives was synthesized and tested against drug-sensitive M. tuberculosis. rsc.org Several of these derivatives were identified as promising inhibitors, with MIC values in the range of 5.8–29.9 μg/mL. rsc.org

| Compound Class/Derivative | Mycobacterium Strain | MIC (μg/mL) | Reference |

| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives | M. tuberculosis H37Rv | 4 - 64 | nih.govnih.gov |

| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (compound 3m) | M. tuberculosis H37Rv | 4 | nih.gov |

| 2-(3-fluoro-4-nitrophenoxy)-N-(2-nitrophenyl)acetamide (compound 3m) | Rifampin-resistant M. tuberculosis | 4 | nih.gov |

| 1,2,3-Triazole Derivatives | Drug-sensitive M. tuberculosis | 5.8 - 29.9 | rsc.org |

Enzyme Inhibition Studies (IC₅₀, Ki determination)

The ability of N-(2,3-difluorophenyl)-3-oxobutanamide derivatives and related compounds to inhibit specific enzymes is a key aspect of their pharmacological profiling, suggesting potential mechanisms of action and therapeutic applications.

Inhibition of Key Metabolic Enzymes

The inhibition of enzymes crucial for pathogen survival is a validated strategy for antimicrobial drug discovery.

2-Transenoyl-acyl carrier protein (ACP) Reductase (InhA): While direct data for N-(2,3-difluorophenyl)-3-oxobutanamide derivatives is not available, studies on related structures provide insights. For instance, a series of twenty-seven substituted 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide derivatives were designed and evaluated for their inhibitory activity against M. tuberculosis InhA. The most promising compound in this series demonstrated an IC₅₀ of 5.12 ± 0.44 μM against MTB InhA.

QR2 (Quinone Reductase 2): Research on analogues of the natural product casimiroin (B1204214), which includes N-substituted oxobutanamide structures, has identified inhibitors of QR2. Synthetic analogues of casimiroin displayed superior inhibitory potency compared to the natural product, with IC₅₀ values in the lower micromolar range. researchgate.net For example, synthetic casimiroin itself had an IC₅₀ value of 54.1 ± 6.7 μM. researchgate.net

| Compound Class/Derivative | Enzyme | IC₅₀ (μM) | Reference |

| 2-(6-nitro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(5-nitrothiazol-2-yl)acetamide | M. tuberculosis InhA | 5.12 ± 0.44 | |

| Synthetic casimiroin | Quinone Reductase 2 (QR2) | 54.1 ± 6.7 | researchgate.net |

Cholinesterase (Acetylcholinesterase, Butyrylcholinesterase) Inhibition

The inhibition of cholinesterases is a key therapeutic strategy for Alzheimer's disease. While no direct data exists for N-(2,3-difluorophenyl)-3-oxobutanamide, related heterocyclic compounds have been investigated.

A study on heterostilbene carbamates revealed selective and potent inhibition of butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). mdpi.com One compound in this series exhibited an exceptional IC₅₀ of 26.5 nM for BChE. mdpi.com Another study on bis-amiridines showed high inhibitory activity against both AChE and BChE, with a preference for BChE. The lead compounds in this series had IC₅₀ values for AChE ranging from 1.4 to 2.9 µM and for BChE from 0.067 to 0.13 µM.

| Compound Class/Derivative | Enzyme | IC₅₀ | Reference |

| Heterostilbene Carbamate (Compound 16) | Butyrylcholinesterase (BChE) | 26.5 nM | mdpi.com |

| Bis-amiridines (Lead compounds) | Acetylcholinesterase (AChE) | 1.4 - 2.9 µM | |

| Bis-amiridines (Lead compounds) | Butyrylcholinesterase (BChE) | 0.067 - 0.13 µM |

HIV-1 Integrase (IN) Strand Transfer Inhibition

A thorough search of scientific databases and literature reveals no published studies investigating the in vitro inhibitory activity of N-(2,3-difluorophenyl)-3-oxobutanamide against the strand transfer step of HIV-1 integrase. The retroviral enzyme HIV-1 integrase is essential for the replication of the human immunodeficiency virus (HIV) and is a validated target for anti-HIV drug discovery. nih.gov The process it catalyzes involves the insertion of the viral DNA into the host cell's genome through a two-step mechanism: 3'-processing and strand transfer. nih.govnih.gov While numerous inhibitors targeting the strand transfer step have been developed, no specific data for N-(2,3-difluorophenyl)-3-oxobutanamide have been reported. nih.gov

Chitin (B13524) Synthase Inhibition

There is no available scientific data on the in vitro effects of N-(2,3-difluorophenyl)-3-oxobutanamide on chitin synthase activity. Chitin is a crucial structural component of fungal cell walls, and its synthesis is a key target for the development of antifungal agents. scispace.com Chitin synthases are the enzymes responsible for polymerizing N-acetylglucosamine to form chitin chains. scispace.com Inhibition of these enzymes can disrupt cell wall integrity, leading to fungal cell death. scispace.com Despite the importance of this target, the inhibitory potential of N-(2,3-difluorophenyl)-3-oxobutanamide against chitin synthase has not been documented in the reviewed literature.

In Vitro Anti-inflammatory Mechanisms and Pathways

No research findings were identified that describe the in vitro anti-inflammatory mechanisms or pathway modulation by N-(2,3-difluorophenyl)-3-oxobutanamide. The investigation of anti-inflammatory properties in vitro typically involves assessing the modulation of key inflammatory mediators and signaling pathways, such as the production of cytokines and the activity of enzymes like cyclooxygenases (COX). However, no such studies have been published for this specific compound.

In Vitro Anticancer Potential and Cellular Effects

A review of the scientific literature yielded no reports on the evaluation of N-(2,3-difluorophenyl)-3-oxobutanamide in any cancer cell lines, including the commonly studied MCF-7 breast cancer cell line. In vitro screening against cancer cell lines is a primary method for identifying potential anticancer agents. The MCF-7 cell line is frequently used as a model for estrogen receptor-positive breast cancer. There is currently no data on the cytotoxic or antiproliferative effects of N-(2,3-difluorophenyl)-3-oxobutanamide against these or any other cancer cells.

Consistent with the lack of anticancer activity data, there are no published investigations into the apoptosis-inducing mechanisms of N-(2,3-difluorophenyl)-3-oxobutanamide. The induction of apoptosis, or programmed cell death, is a key mechanism for many anticancer drugs. In vitro assays for apoptosis often include the analysis of caspase activation, DNA fragmentation, and the expression of pro- and anti-apoptotic proteins. No such mechanistic studies have been reported for the subject compound.

Chelation Properties and Metal Ion Binding Interactions

While the β-ketoamide functional group present in N-(2,3-difluorophenyl)-3-oxobutanamide is known to have metal-chelating potential, no specific studies detailing the chelation properties or metal ion binding interactions of this particular compound have been found in the scientific literature. The ability of β-dicarbonyl compounds to bind metal ions is a well-established principle in coordination chemistry. nih.gov However, the specific stability constants, coordination modes, and selectivity for different metal ions for N-(2,3-difluorophenyl)-3-oxobutanamide have not been experimentally determined or reported.

Structure Activity Relationship Sar Studies of N 2,3 Difluorophenyl 3 Oxobutanamide Analogues

Impact of Fluorine Substitution Pattern on the Phenyl Ring on Biological Activity

The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacological profiles. The specific substitution pattern of fluorine on the phenyl ring of N-phenyl-3-oxobutanamide analogues has a profound influence on their biological activity. The high electronegativity, small atomic size, and the ability of fluorine to form strong carbon-fluorine bonds can alter a molecule's lipophilicity, metabolic stability, and binding interactions with its biological target.

The presence of two fluorine atoms, as in the 2,3-difluoro configuration, is particularly significant. This substitution pattern affects the electronic distribution of the aromatic ring and can influence the conformation of the entire molecule by modulating the rotational barrier of the N-aryl bond. Research on related fluorinated compounds has shown that introducing fluorine at the 2 or 3 position of a phenyl ring can result in potent cytotoxic activity against various cell lines. The di-fluoro substitution can lead to a significant enhancement in biological activity compared to non-fluorinated or mono-fluorinated variants. The precise positioning of the fluorine atoms dictates their interaction within the target's binding pocket, where they may engage in hydrogen bonding or other electrostatic interactions, potentially increasing binding affinity.

Table 1: Representative SAR Data for Fluorine Substitution on the Phenyl Ring

Illustrative impact of fluorine substitution patterns on hypothetical biological activity (e.g., IC50). Lower values indicate higher potency. This data is representative of general SAR principles.

| Analogue | Substitution Pattern | Hypothetical IC50 (µM) | Rationale for Activity Change |

|---|---|---|---|

| 1 | Unsubstituted Phenyl | 50.0 | Baseline activity; susceptible to metabolic oxidation. |

| 2 | 4-Fluoro | 25.0 | Increased lipophilicity and blocked para-position metabolism. |

| 3 | 2-Fluoro | 15.0 | Ortho-fluoro may induce a conformational twist, improving binding fit. |

| 4 | 3-Fluoro | 20.0 | Meta-fluoro alters electronics and may form new interactions. |

| 5 | 2,3-Difluoro | 5.0 | Combination of electronic effects and conformational restriction enhances potency; blocks multiple metabolic sites. |

| 6 | 3,4-Difluoro | 8.0 | Strong electron-withdrawing effect; different conformational impact than 2,3-difluoro. |

Role of the Carbonyl and Amide Linkages within the Oxobutanamide Moiety

The oxobutanamide moiety is a key structural feature, functioning as a flexible linker that correctly orients the phenyl ring for target interaction. This beta-ketoamide motif is recognized as a "privileged structure" in medicinal chemistry due to its versatile chemical properties and presence in numerous bioactive compounds. acs.orgbohrium.comacs.orgnih.gov

The amide linkage (–CONH–) and the ketone carbonyl group (C=O) are critical for establishing interactions within a biological target. The amide N-H group can act as a hydrogen bond donor, while the oxygen atoms of both the amide and ketone carbonyls serve as hydrogen bond acceptors. acs.orgbohrium.com These interactions are often essential for anchoring the ligand in the binding site of a protein or enzyme.

Furthermore, the keto-amide group contributes favorably to the molecule's pharmacokinetic profile. Studies have shown that compared to related dicarbonyl derivatives like α-ketoacids, α-ketoamides possess enhanced stability against plasma esterases and are more resistant to proteolytic cleavage. nih.gov This improved stability can lead to a longer biological half-life. The bifunctional nature of the N-aryl-3-oxobutanamide scaffold also makes it a valuable synthon for creating diverse heterocyclic compounds with potential therapeutic applications. nih.govnih.gov

Influence of Substitutions on the Butanamide Chain on Ligand-Target Interactions

Modifications to the butanamide chain itself offer another avenue to refine biological activity. The chain consists of a terminal methyl group (C4) and a reactive methylene (B1212753) group (C2) positioned between the two carbonyls. Each position is a candidate for substitution to probe the steric and electronic requirements of the target's binding pocket.

Substitution at C2: The C2 methylene is an active site due to the electron-withdrawing effects of the adjacent carbonyl groups. nih.gov Introducing substituents here would significantly alter the molecule's shape and electronics. Small alkyl groups could enhance van der Waals interactions, while polar groups could form new hydrogen bonds. However, bulky substituents might be detrimental due to steric hindrance.

Substitution at C4: The terminal methyl group at C4 can also be modified. Replacing it with larger alkyl groups could increase lipophilicity, potentially improving membrane permeability, or fill a hydrophobic pocket in the target protein. Conversely, replacing it with a polar group or a hydrogen atom would decrease lipophilicity and could alter the molecule's interaction profile. Studies on related ketoamide inhibitors have shown that modifications to the side chain can be explored to optimize potency. nih.gov

Table 2: Representative SAR Data for Butanamide Chain Substitutions

Illustrative impact of substitutions on the butanamide chain of N-(2,3-difluorophenyl)-3-oxobutanamide on hypothetical biological activity. This data is representative of general SAR principles.

| Analogue | Modification | Hypothetical IC50 (µM) | Rationale for Activity Change |

|---|---|---|---|

| 5 | None (Parent Compound) | 5.0 | Baseline activity for the 2,3-difluoro analogue. |

| 7 | C2-Methyl | 12.0 | Increased steric bulk at a sensitive position may disrupt optimal binding. |

| 8 | C4-Ethyl (Pentan-3-onamide) | 4.5 | Slight increase in lipophilicity may enhance interactions in a hydrophobic pocket. |

| 9 | C4-Cyclopropyl | 3.0 | Introduction of a rigid cyclopropyl (B3062369) group can improve binding affinity and metabolic stability. |

| 10 | C4-CF3 | 18.0 | Strong electronic perturbation and steric bulk may be unfavorable for this position. |

Design Principles for Enhanced Potency, Selectivity, and Biological Performance

Based on the SAR analysis, several design principles can be formulated to guide the development of more effective analogues of N-(2,3-difluorophenyl)-3-oxobutanamide:

Optimize Aromatic Substitution: The difluoro pattern on the phenyl ring is critical for potency. Exploring alternative halogenation patterns or the introduction of other small, electron-withdrawing groups could fine-tune electronic properties and binding interactions to improve selectivity for the desired target.

Preserve the Keto-Amide Linker: The N-aryl-3-oxobutanamide core should be retained, as its hydrogen bonding capacity and favorable pharmacokinetic properties are central to its activity. acs.orgnih.gov

Probe Side Chain Interactions: Systematic, conservative modifications of the butanamide chain, particularly at the C4 position, should be undertaken to explore potential hydrophobic or van der Waals interactions within the target's binding site.

Balance Lipophilicity and Potency: Modifications must be carefully balanced. While increasing lipophilicity can sometimes enhance potency, it can also lead to poor solubility or off-target effects. The goal is to achieve an optimal balance that maximizes on-target activity while maintaining drug-like properties.

Conformational Control: The use of substitutions that restrict conformational flexibility, such as introducing small rings (e.g., cyclopropyl) or specific ortho-substituents on the phenyl ring, can lock the molecule into a more bioactive conformation, thereby increasing potency and selectivity. acs.orgbohrium.com

By applying these principles, medicinal chemists can rationally design and synthesize novel analogues with improved therapeutic potential.

Advanced Mechanistic Investigations at the Molecular Level

Elucidation of Specific Molecular Targets and Biochemical Pathways

Currently, there is no publicly available research that has identified and validated the specific molecular targets of N-(2,3-difluorophenyl)-3-oxobutanamide. For structurally similar N-phenylacetamide and 3-oxobutanamide derivatives, a range of biological activities has been reported, suggesting potential interactions with various enzymes and receptors. However, without direct experimental evidence for the 2,3-difluoro substituted compound, any discussion of its molecular targets and the biochemical pathways it may modulate would be purely speculative.

Kinetic Characterization of Enzyme Inhibition (e.g., Mixed-type inhibition)

Detailed kinetic studies to characterize the nature of enzyme inhibition by N-(2,3-difluorophenyl)-3-oxobutanamide have not been reported. To determine the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type), researchers would need to perform enzyme kinetic assays. These assays would measure the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and N-(2,3-difluorophenyl)-3-oxobutanamide. The resulting data, when plotted (e.g., using Lineweaver-Burk or Michaelis-Menten plots), would reveal the kinetic mechanism of inhibition. In the absence of such studies, no data on inhibition constants (Ki) or the type of inhibition for this specific compound is available.

Biochemical Confirmation of Putative Mechanisms of Action

As no putative mechanisms of action for N-(2,3-difluorophenyl)-3-oxobutanamide have been proposed in the scientific literature, there are no biochemical studies confirming any specific mechanism. Confirmation of a proposed mechanism would typically involve a series of experiments, such as target-based assays, cellular thermal shift assays (CETSA), or genetic knockdown/knockout studies, to validate the engagement of the compound with its putative target and to demonstrate the downstream cellular effects.

Cellular Permeability and Intracellular Accumulation Studies (in vitro models)

There is no available data from in vitro studies, such as Caco-2 cell permeability assays or parallel artificial membrane permeability assays (PAMPA), to assess the cellular permeability and intracellular accumulation of N-(2,3-difluorophenyl)-3-oxobutanamide. Such studies are crucial for understanding the pharmacokinetic properties of a compound and its ability to reach intracellular targets. The physicochemical properties of N-(2,3-difluorophenyl)-3-oxobutanamide, such as its lipophilicity and molecular size, would influence its permeability, but experimental data is required for a definitive assessment.

Future Research Directions and Therapeutic Potential

Rational Design and Synthesis of Next-Generation N-(2,3-difluorophenyl)-3-oxobutanamide Analogues

The 3-oxobutanamide core is a versatile scaffold that lends itself to a variety of chemical modifications, allowing for the systematic exploration of structure-activity relationships (SAR). Future research will likely focus on the rational design and synthesis of new analogues of N-(2,3-difluorophenyl)-3-oxobutanamide to optimize its physicochemical properties and biological activity.

Key strategies for analogue design could include:

Modification of the Phenyl Ring: While the 2,3-difluoro substitution is a key feature, further modulation of the electronic and steric properties of the phenyl ring could be explored. This might involve the introduction of other halogen atoms, alkyl, alkoxy, or nitro groups at different positions. The inclusion of fluorine, in particular, can influence factors such as metabolic stability and binding affinity. nih.gov

Alterations to the Butanamide Chain: The keto-enol tautomerism of the 3-oxobutanamide chain offers opportunities for modification. Research on related 3-oxobutanamides has shown that this part of the molecule can be a key pharmacophore. researchgate.net Derivatives could be synthesized by introducing substituents at the C2 and C4 positions of the butanamide chain.

Cyclization Reactions: The 3-oxobutanamide structure is a well-known precursor for the synthesis of various heterocyclic compounds. researchgate.net For instance, related 3-oxo-N-phenylbutanamides have been used to synthesize thiophenes, pyridines, and diazepines, which have shown antimicrobial and antioxidant activities. researchgate.net Similar synthetic strategies could be applied to N-(2,3-difluorophenyl)-3-oxobutanamide to generate a library of novel heterocyclic analogues.

The synthesis of these next-generation analogues would likely employ established methods of amide bond formation and subsequent chemical modifications. A study on the synthesis of 2,2-dihalo-N-phenylacetamides from 3-oxo-butanamides demonstrates one such potential transformation. researchgate.net

Exploration of Novel Therapeutic Indications Based on In Vitro Findings

Given the limited specific in vitro data for N-(2,3-difluorophenyl)-3-oxobutanamide, a broad screening approach against a panel of biological targets is a logical next step. The structural similarity to other biologically active compounds suggests several potential therapeutic areas for investigation.

Table 1: Potential Therapeutic Areas for Investigation

| Therapeutic Area | Rationale Based on Related Compounds |

| Antimicrobial | Derivatives of 3-oxobutanamides have been shown to possess antibacterial and antifungal properties. researchgate.net |

| Anticancer | Many small molecules containing fluorinated phenyl rings are utilized in oncology. The 3-oxobutanamide scaffold can also be found in compounds with cytotoxic activity. |

| Anti-inflammatory | The role of fluorine in modulating the anti-inflammatory activity of compounds is well-documented. nih.gov |

Initial in vitro screening assays would be crucial to identify lead activities. For example, the compound and its synthesized analogues could be tested in:

Antimicrobial assays: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) studies against a panel of pathogenic bacteria and fungi.

Anticancer assays: Cytotoxicity screening against a variety of cancer cell lines to determine the half-maximal inhibitory concentration (IC50).

Anti-inflammatory assays: Measurement of the inhibition of key inflammatory mediators such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX).

Positive hits from these initial screens would then warrant more detailed mechanistic studies to elucidate the specific molecular targets and pathways involved.

Development of Targeted Delivery Strategies for Enhanced Efficacy

To maximize the therapeutic potential and minimize potential off-target effects of N-(2,3-difluorophenyl)-3-oxobutanamide and its future analogues, the development of targeted delivery strategies will be paramount. Nanocarrier-based drug delivery systems offer a promising approach to achieve this.

Table 2: Potential Nanocarrier Systems for Targeted Delivery

| Nanocarrier Type | Description | Potential Advantages |

| Liposomes | Vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic drugs. | Biocompatible, can be surface-modified with targeting ligands. |

| Polymeric Nanoparticles | Solid particles made from biodegradable polymers where the drug is dissolved, entrapped, encapsulated, or attached. | Controlled drug release, can be functionalized for active targeting. |

| Micelles | Self-assembling core-shell structures formed from amphiphilic block copolymers in aqueous solution. | Can solubilize poorly water-soluble drugs like N-(2,3-difluorophenyl)-3-oxobutanamide. |

These nanocarriers can be engineered for both passive and active targeting:

Passive Targeting: This relies on the enhanced permeability and retention (EPR) effect, where nanoparticles preferentially accumulate in tumor tissues due to their leaky vasculature and poor lymphatic drainage.

Active Targeting: This involves the functionalization of the nanoparticle surface with targeting ligands such as antibodies, peptides, or small molecules that bind to specific receptors overexpressed on target cells.

The presence of fluorine in N-(2,3-difluorophenyl)-3-oxobutanamide could also be leveraged for imaging and tracking of the drug delivery system, as fluorine-19 is a nucleus that can be detected by magnetic resonance imaging (MRI).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.